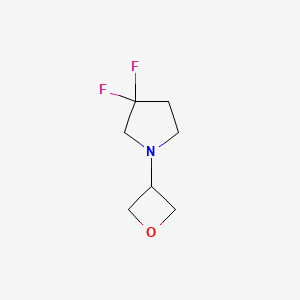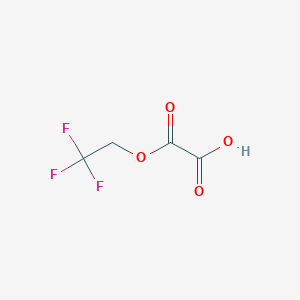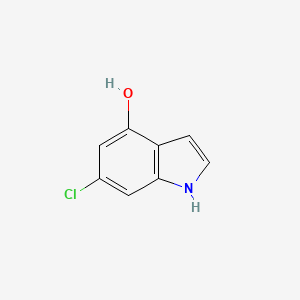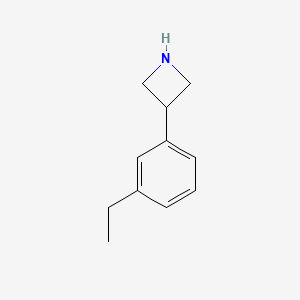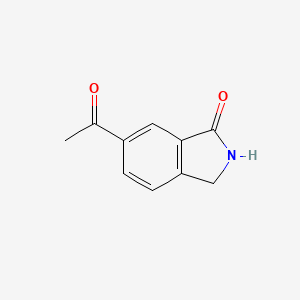
6-Acetylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an isoindolinone core with an acetyl group attached at the sixth position, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindolinone core. The acetylation of the resulting isoindolinone at the sixth position can be carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Acetylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoindolinone derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized isoindolinones, reduced isoindolinones, and substituted derivatives with various functional groups .
Scientific Research Applications
6-Acetylisoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s acetyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without the acetyl group.
6-Methylisoindolin-1-one: Similar structure with a methyl group instead of an acetyl group.
6-Benzylisoindolin-1-one: Contains a benzyl group at the sixth position.
Uniqueness: 6-Acetylisoindolin-1-one is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
1021874-40-7 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-acetyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
BONOBVZICFQMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)


![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)
